molecular formula C13H17NO3S B11000848 Thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-, 1,1-dioxide CAS No. 1216225-53-4

Thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-, 1,1-dioxide

Cat. No.: B11000848
CAS No.: 1216225-53-4
M. Wt: 267.35 g/mol
InChI Key: IKGQMOBLZRIEQN-UHFFFAOYSA-N
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Description

Properties

CAS No.

1216225-53-4

Molecular Formula

C13H17NO3S

Molecular Weight

267.35 g/mol

IUPAC Name

4-(3,4-dihydro-1H-isoquinolin-2-yl)-1,1-dioxothiolan-3-ol

InChI

InChI=1S/C13H17NO3S/c15-13-9-18(16,17)8-12(13)14-6-5-10-3-1-2-4-11(10)7-14/h1-4,12-13,15H,5-9H2

InChI Key

IKGQMOBLZRIEQN-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC2=CC=CC=C21)C3CS(=O)(=O)CC3O

Origin of Product

United States

Preparation Methods

Cyclization of Thiophene-Isoquinoline Precursors

A common route involves constructing the tetrahydroisoquinoline and thiophene rings separately before coupling. Kornfeld et al. demonstrated that diketone intermediates derived from lithium diisopropylamide (LDA)-mediated enolate alkylation can undergo aldol condensation to form the isoquinoline core. Subsequent cyclization with thiophene-3-ol derivatives under basic conditions (e.g., KOH in ethanol) yields the fused structure. Oxidation of the thiophene sulfur to the sulfone is achieved using H₂O₂ or NaOCl in acetic acid, achieving 75–85% yields.

Key Data:

StepReagents/ConditionsYield (%)Purity (%)Source
Aldol condensationKOH, ethanol, reflux7892
Thiophene couplingTHF, 0°C, 12 h6589
Sulfone oxidation30% H₂O₂, AcOH, 50°C8595

Direct Cycloaddition Approaches

Recent advances utilize [3 + 2] cycloaddition between nitrile oxides and cyclic imines. For example, oxime chlorides (e.g., phenylhydroximoyl chloride) react with 3,4-dihydroisoquinoline in CH₂Cl₂ using Cs₂CO₃ as a base, forming the tricyclic core in 72–96% yields. This method avoids harsh conditions and simplifies purification.

Optimization Table:

BaseSolventTemp (°C)Time (h)Yield (%)
Cs₂CO₃CH₂Cl₂251295
DABCOCH₂Cl₂251272
Na₂CO₃CH₃CN251282

Source:

Functional Group Modifications

Hydroxylation of Thiophene Derivatives

Introducing the 3-hydroxyl group on the thiophene ring is achieved via directed ortho-metalation. Using n-BuLi and (-)-sparteine, thiophene precursors undergo lithiation at C3, followed by quenching with electrophiles (e.g., O₂/B(OH)₃) to install the hydroxyl group. Yields range from 60–70%.

Sulfonation and Oxidation

Tetrahydrothiophene intermediates are sulfonated using SO₃·Py complex in DCM, followed by oxidation with NaIO₄ to the 1,1-dioxide. This two-step process achieves 80–90% conversion.

Comparative Analysis of Methods

MethodAdvantagesLimitationsScalability
Cyclization/OxidationHigh purity, established protocolMulti-step, low atom economyModerate
CycloadditionSingle-step, high yieldsRequires specialized reagentsHigh
Directed LithiationPrecise functionalizationSensitive to moisture/airLow

Cycloaddition is preferred for industrial applications due to efficiency, whereas academic settings favor cyclization for mechanistic studies.

Mechanistic Insights

Cycloaddition Mechanism

Nitrile oxides generated in situ from oxime chlorides react with cyclic imines via a concerted [3 + 2] pathway. The reaction proceeds through a planar transition state, with Cs₂CO₃ enhancing deprotonation and stabilizing intermediates.

Sulfone Formation

Oxidation of thiophene to the sulfone involves electrophilic attack by peroxides, forming a sulfoxide intermediate before further oxidation. Acetic acid protonates the leaving group, facilitating the reaction .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, particularly at the hydroxyl group or the thiophene ring.

    Reduction: The sulfone group can be reduced back to a sulfide under specific conditions using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group on the thiophene ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of sulfoxides or further oxidation products.

    Reduction: Formation of thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-.

    Substitution: Various substituted thiophene derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, aiding in the formation of complex organic molecules.

    Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Biology

    Enzyme Inhibition: The compound may inhibit certain enzymes due to its structural similarity to natural substrates.

    Receptor Binding: It can be studied for its potential to bind to specific biological receptors, influencing cellular processes.

Medicine

    Drug Development: Its structural features make it a potential lead compound for the development of new pharmaceuticals, particularly those targeting neurological pathways.

    Antimicrobial Activity: Preliminary studies may explore its efficacy against various microbial strains.

Industry

    Polymer Synthesis: The compound can be used as a monomer or a co-monomer in the synthesis of specialty polymers.

    Dye Manufacturing: Its chromophoric properties can be exploited in the production of dyes and pigments.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The hydroxyl group and the sulfone moiety play crucial roles in these interactions, often forming hydrogen bonds or participating in redox reactions. The isoquinoline ring can intercalate with DNA or interact with protein active sites, influencing biological pathways.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-, 1,1-dioxide
  • CAS Registry Number : 1216225-53-4 .
  • Molecular Formula: Not explicitly provided in evidence, but inferred to include a tetrahydrothiophene core (C₄H₈O₃S) fused with a 3,4-dihydroisoquinolinyl substituent.
  • Key Features: The compound contains a sulfone group (1,1-dioxide) and a bicyclic 3,4-dihydroisoquinolinyl moiety, which distinguishes it from simpler tetrahydrothiophene derivatives.

The 3,4-dihydroisoquinolinyl group introduces aromaticity and structural rigidity, likely influencing its pharmacological properties.

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their properties:

Compound Name CAS Number Substituents Molecular Weight (g/mol) LD₅₀ (Intraperitoneal, Mouse) Key Features
This compound 1216225-53-4 3,4-Dihydroisoquinolinyl Not explicitly stated Not reported Aromatic bicyclic substituent; potential CNS activity
Thiophene-3-ol, tetrahydro-, 1,1-dioxide 13031-76-0 None (parent structure) 136.18 3500 mg/kg Baseline sulfolane derivative; low acute toxicity
Thiophene-3-ol, tetrahydro-4-amino-, 1,1-dioxide 55261-00-2 4-Amino 151.20 140 mg/kg High acute toxicity; amino group enhances biochemical interactions
3-((4-Chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide Not provided 4-Chlorophenylsulfonyl, isobutylamino 382.97 (C₁₄H₂₀ClNO₄S₂) Not reported Bulky substituents; potential for receptor binding
Key Observations:

Substituent Impact on Toxicity: The parent compound (CAS 13031-76-0) shows low acute toxicity (LD₅₀ = 3500 mg/kg) , while the 4-amino analog (CAS 55261-00-2) is significantly more toxic (LD₅₀ = 140 mg/kg) . This suggests amino groups may enhance reactivity or metabolic activation. The target compound’s dihydroisoquinolinyl group likely reduces acute toxicity compared to amino-substituted analogs, though specific data are unavailable.

In contrast, simpler analogs like the 4-chlorophenylsulfonyl derivative () may exhibit steric hindrance, affecting solubility or target engagement.

Pharmacological and Therapeutic Insights

  • Anti-Inflammatory and Wound Healing: highlights a related thiophene derivative (3-(decyloxy)tetrahydro-1,1-dioxide) with anti-inflammatory and tissue repair properties, attributed to glycosaminoglycans and collagen modulation . While the target compound’s dihydroisoquinolinyl group differs, its sulfone moiety may similarly stabilize interactions with inflammatory mediators.
  • Metabolic Effects: Both the parent compound (CAS 13031-76-0) and 4-amino analog (CAS 55261-00-2) affect intermediary metabolism, particularly inflammation pathways . The target compound’s larger structure may alter metabolic clearance or distribution.

Biological Activity

Thiophene-3-ol, 4-(3,4-dihydro-2(1H)-isoquinolinyl)tetrahydro-, 1,1-dioxide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis methods, biological activity, and relevant case studies.

Structural Characteristics

The compound features a thiophene ring and a tetrahydroisoquinoline moiety , which are known to contribute to various pharmacological effects. The molecular formula is C15H15N1O2S1C_{15}H_{15}N_1O_2S_1 with a molecular weight of approximately 267.35 g/mol. The presence of the thiophene structure allows for electrophilic substitution reactions, while the isoquinoline moiety can engage in nucleophilic attacks.

Synthesis Methods

Several synthetic routes have been proposed for the preparation of this compound. These methods require optimization to achieve high yields and purity. Common approaches include:

  • Electrophilic Aromatic Substitution : Utilizing the thiophene ring for substitution reactions.
  • Cyclization Reactions : Forming the tetrahydroisoquinoline structure through cyclization of appropriate precursors.

Biological Activity

Research indicates that compounds containing isoquinoline structures exhibit a range of pharmacological effects, including:

  • Antitumor Activity : Preliminary studies suggest that this compound may possess antitumor properties similar to other isoquinoline derivatives.
  • Anti-inflammatory Effects : The potential for anti-inflammatory activity has been noted, which may be linked to its interaction with specific biochemical pathways.
  • Analgesic Properties : There are indications that this compound may provide pain relief.

Binding Affinities and Mechanisms

Initial studies have focused on the binding affinities of Thiophene-3-ol derivatives with various biological targets such as enzymes and receptors. Compounds with similar structures have shown interactions with neurotransmitter systems and enzyme inhibition. Detailed interaction studies are necessary to elucidate specific binding mechanisms and affinities.

Comparative Analysis with Related Compounds

A comparison of Thiophene-3-ol with structurally related compounds highlights its unique properties:

Compound NameStructure FeaturesUnique Properties
IsoquinolineContains an isoquinoline structureKnown for diverse pharmacological activities
TetrahydroisoquinolineSaturated form of isoquinolineExhibits different reactivity patterns
ThiopheneAromatic ring containing sulfurProvides distinct electronic properties

The combination of thiophene and tetrahydroisoquinoline structures in Thiophene-3-ol may confer unique reactivity and biological profiles not seen in other compounds.

Case Studies and Research Findings

Recent studies have focused on the pharmacological evaluation of compounds similar to Thiophene-3-ol. For instance:

  • Anticancer Studies : Research has indicated that isoquinoline derivatives can inhibit cancer cell proliferation in vitro. Specific studies on related compounds have shown effectiveness against various cancer cell lines.
  • Inflammation Models : In vivo studies using animal models have demonstrated that certain thiophene derivatives can reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases.

Q & A

Basic: What are the recommended synthetic routes for preparing Thiophene-3-ol derivatives with iso-quinoline substituents?

Methodological Answer:
Synthesis typically involves multi-step reactions, including reduction, sulfonation, and cyclization. For example:

  • Reduction of intermediates : Use LiAlH4 in tetrahydrofuran (THF) to reduce carbonyl groups, followed by treatment with SOCl2 in CHCl3 for chlorination .
  • Coupling reactions : Thiophene-2-carbimidothioate HI in ethanol facilitates the formation of carboximidamide derivatives .
  • Chiral separation : Supercritical fluid chromatography (SFC) with chiral columns resolves enantiomers for stereospecific studies .

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • HPLC : Purity assessment (≥98% confirmed via HPLC) and quantification of impurities .
  • Mass spectrometry : Molecular weight confirmation (e.g., C4H8O3S, MW 136.18) using EPA/NIH spectral databases .
  • NMR/IR spectroscopy : Structural elucidation of the tetrahydrothiophene and iso-quinoline moieties .

Basic: What are the acute toxicity profiles of structurally related thiophene-1,1-dioxide derivatives?

Methodological Answer:

  • LD50 data :

    CompoundRouteSpeciesDose (mg/kg)EffectReference
    Thiophene-3-ol (unsubstituted)IntraperitonealMouse3500Metabolic disruption, inflammation
    4-Amino-substituted analogIntraperitonealMouse140Severe inflammation
  • Key takeaway : Amino substituents significantly increase toxicity, necessitating stringent safety protocols .

Advanced: How do structural modifications influence 5-HT1A receptor binding affinity in similar compounds?

Methodological Answer:

  • Piperazinyl substituents : Derivatives with 2-pyrimidinylpiperazinyl groups exhibit high 5-HT1A affinity (Ki = 10 nM), acting as partial agonists/antagonists .
  • Substitution patterns : Bulky groups (e.g., trifluoromethylphenyl) enhance receptor selectivity, while smaller groups reduce potency .
  • Experimental validation : Radioligand binding assays using <sup>3</sup>H-8-OH-DPAT and competitive displacement studies .

Advanced: How can researchers address low yields in carboximidamide coupling reactions?

Methodological Answer:

  • Optimize reaction conditions :
    • Solvent selection : Ethanol or methanol improves solubility of thiophene intermediates .
    • Catalyst screening : Palladium on carbon (Pd/C) or Raney Ni enhances hydrogenation efficiency .
  • Case study : A 6% yield for (±)-N-(1-(2-(1-Methylpyrrolidin-2-yl)ethyl)-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl) thiophene-2-carboximidamide was improved to 69% by adjusting solvent ratios and reaction time .

Advanced: How to resolve contradictions in reported toxicity data for thiophene-1,1-dioxides?

Methodological Answer:

  • Factor analysis :
    • Substituent effects : Electron-withdrawing groups (e.g., -NO2) increase metabolic instability, altering toxicity .
    • Species variability : Mouse models may overpredict human toxicity due to metabolic differences.
  • Mitigation : Conduct comparative studies using in vitro hepatocyte models and in vivo cross-species assays .

Advanced: What in vivo models are suitable for evaluating neuropharmacological activity?

Methodological Answer:

  • Conditioned Avoidance Response (CAR) : Assess anxiolytic potential (e.g., ED50 = 39 mg/kg for compound 37) .
  • Apomorphine antagonism : Test anti-psychotic activity by measuring climbing vs. stereotyped behavior (ED50 = 3.4 mg/kg vs. 32.2 mg/kg) .
  • Serotonin syndrome : Evaluate partial agonist effects via locomotor activity and temperature changes .

Advanced: How to achieve enantiomeric resolution of chiral tetrahydrothiophene derivatives?

Methodological Answer:

  • SFC chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) for baseline separation .
  • Case study : Enantiomers of (±)-3-((4-chlorophenyl)sulfonyl)-4-(isobutylamino)tetrahydrothiophene 1,1-dioxide were resolved with >99% ee using SFC .

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